

An In-depth Technical Guide to 2-Hydroxycarbazole: Basic Properties and Structure

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Compound of Interest

Compound Name: 2-Hydroxycarbazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycarbazole, with the IUPAC name 9H-carbazol-2-ol, is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific fields.^{[1][2]} Its carbazole core, a tricyclic structure containing a nitrogen atom, substituted with a hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry, materials science, and organic synthesis.^[3] This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of **2-hydroxycarbazole**, tailored for researchers and professionals in drug development and related scientific disciplines.

Basic Properties

2-Hydroxycarbazole is a solid at room temperature, appearing as a beige to light brown crystalline powder.^[1] Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and analysis.

Property	Value	Reference(s)
Chemical Formula	C ₁₂ H ₉ NO	[1][2]
Molecular Weight	183.21 g/mol	[1][2]
Melting Point	270-273 °C	[1]
Boiling Point	316.88 °C (estimated)	[1]
pKa (predicted)	10.05 ± 0.30	[1]
CAS Number	86-79-3	[1][2]
Appearance	Beige to light brown crystalline powder	[1]

Molecular Structure and Spectroscopic Analysis

The molecular structure of **2-hydroxycarbazole** consists of a fused three-ring system with a hydroxyl group at the 2-position. This structure gives rise to a characteristic spectroscopic profile that is crucial for its identification and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-hydroxycarbazole**.

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.9	s	1H	N-H
9.42	s	1H	O-H
7.92	d	1H	Aromatic H
7.86	d	1H	Aromatic H
7.39	t	1H	Aromatic H
7.25	d	1H	Aromatic H
7.08	t	1H	Aromatic H
6.86	dd	1H	Aromatic H
6.67	d	1H	Aromatic H

^{13}C NMR (DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
154.2	C-OH
141.1	Aromatic C
138.9	Aromatic C
125.8	Aromatic C
122.5	Aromatic C
120.1	Aromatic C
119.3	Aromatic C
115.8	Aromatic C
111.5	Aromatic C
110.8	Aromatic C
109.9	Aromatic C
95.8	Aromatic C

FT-IR (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3419	Strong, Broad	N-H Stretch
3051	Medium	Aromatic C-H Stretch
1600-1450	Medium-Strong	Aromatic C=C Bending
1450	Medium	C-N Stretch
1327	Medium	C-H Deformation
1200-1000	Strong	C-O Stretch
727	Strong	Out-of-plane N-H Bending

UV-Vis Spectroscopy

Studies on carbazole and its derivatives indicate that the absorption maxima are influenced by the solvent and substitution pattern. For carbazole in ethanol, an absorption peak is observed at 323 nm.[4] The introduction of a hydroxyl group is expected to cause a bathochromic (red) shift. In ethanol, **2-hydroxycarbazole** exhibits an excitation maximum at 290 nm.[5]

Experimental Protocols

Detailed methodologies for the synthesis of **2-hydroxycarbazole** are crucial for its application in research and development. Several synthetic routes have been established, with the following being prominent examples.

Photochemical Synthesis from 3-Hydroxy-2'-chloro-diphenylamine

This method offers a continuous and high-throughput route to **2-hydroxycarbazole**.

Materials:

- 3-Hydroxy-2'-chloro-diphenylamine
- Potassium t-butoxide (t-BuOK)
- Dimethyl sulfoxide (DMSO)
- Millimeter scale photoreactor with a 365 nm UV-LED light source
- Argon gas supply

Procedure:

- Prepare a solution of 3-hydroxy-2'-chloro-diphenylamine and potassium t-butoxide in dimethyl sulfoxide.
- Purge the photoreactor system with argon.
- Continuously feed the solution into the millimeter scale photoreactor.
- Irradiate the flowing solution with the 365 nm UV-LED.

- The product, **2-hydroxycarbazole**, is formed via photochemical intramolecular cyclization.
- Collect the output from the reactor and purify the product using appropriate chromatographic techniques.

Synthesis via Borsche-Drechsel Cyclization

This classical method involves the synthesis of a tetrahydrocarbazole intermediate followed by dehydrogenation.

Step 1: Synthesis of 2-Hydroxy-1,2,3,4-tetrahydrocarbazole

- React p-aminophenol with cyclohexanone to form the corresponding hydrazone.
- The resulting hydrazone is then subjected to an acid-catalyzed cyclization, in a reaction analogous to the Fischer indole synthesis, to yield 2-hydroxy-1,2,3,4-tetrahydrocarbazole.

Step 2: Dehydrogenation to **2-Hydroxycarbazole**

- The 2-hydroxy-1,2,3,4-tetrahydrocarbazole intermediate is dehydrogenated to form the aromatic carbazole ring system.
- This can be achieved by heating with a catalyst such as palladium on carbon in a high-boiling solvent like diphenyl ether.[\[6\]](#)

Chemoselective N-Alkylation

This protocol allows for the selective modification of the nitrogen atom in the carbazole ring.

Materials:

- **2-Hydroxycarbazole**
- Sodium hydride (NaH)
- Tetrahydrofuran (THF)
- Dimethylformamide (DMF)

- Alkylating agent (e.g., alkyl halide)
- Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, suspend sodium hydride in a mixture of THF and DMF.
- Add **2-hydroxycarbazole** to the suspension and stir at room temperature.
- After the deprotonation is complete (indicated by the cessation of hydrogen evolution), add the alkylating agent dropwise.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
- Purify the N-alkylated **2-hydroxycarbazole** by column chromatography.

Biological Signaling Pathway

2-Hydroxycarbazole has been identified as a modulator of intracellular calcium signaling. Specifically, it activates the ryanodine receptor (RyR), a calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum.^[1]

2-Hydroxycarbazole activating the ryanodine receptor to induce intracellular calcium release.

This activation leads to the release of calcium ions from intracellular stores into the cytosol, thereby increasing the cytosolic calcium concentration. This elevation in intracellular calcium can then trigger a variety of downstream cellular processes, including muscle contraction and neurotransmission.^[1] The potency of **2-hydroxycarbazole** in activating the ryanodine receptor makes it a valuable tool for studying intracellular calcium signaling.^[1]

Conclusion

2-Hydroxycarbazole is a versatile molecule with a rich chemistry and interesting biological activity. Its well-defined structure and spectroscopic properties make it readily identifiable, while established synthetic protocols allow for its preparation and derivatization. The ability of **2-hydroxycarbazole** to modulate intracellular calcium signaling pathways highlights its potential as a pharmacological tool and a lead compound in drug discovery efforts. This guide provides a foundational understanding of its core properties, empowering researchers to effectively utilize this compound in their scientific endeavors.

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